N-Cyclohexylacetamide
Overview
Description
N-Cyclohexylacetamide is a chemical compound that has been studied in various contexts due to its potential applications in chemistry and pharmacology. Although specific research directly focusing on N-Cyclohexylacetamide is limited, studies on similar compounds provide insights into its characteristics and uses.
Synthesis Analysis
The synthesis of N-Cyclohexylacetamide-related compounds involves multiple steps, including enzyme-catalyzed asymmetric hydrolysis and subsequent functional group modification. For example, the synthesis of a related compound involved enantio- and diastereoselective processes to achieve the desired product (Norimine et al., 1998). Another approach includes the one-pot, five-component condensation reaction for creating structurally diverse derivatives (Mousavi Faraz et al., 2017).
Molecular Structure Analysis
The molecular structure of N-Cyclohexylacetamide derivatives has been characterized by various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR. Quantum chemical methods such as DFT have been used to determine optimal molecular geometry and other characteristics (Khanum et al., 2022).
Chemical Reactions and Properties
N-Cyclohexylacetamide and its derivatives undergo various chemical reactions, including cyclization and condensation, to form a wide range of products. These reactions are often catalyzed by different substances such as copper catalysts and involve transformations that create biologically active compounds or facilitate the construction of complex molecular structures (Iwamatsu et al., 1999).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility are essential for understanding the behavior of N-Cyclohexylacetamide in different environments. While specific data on N-Cyclohexylacetamide is scarce, related compounds exhibit a range of physical characteristics influenced by their molecular structure.
Chemical Properties Analysis
The chemical properties of N-Cyclohexylacetamide derivatives include reactivity, stability, and interactions with other molecules. These properties are crucial for their potential applications in chemical syntheses and as pharmacological agents. For example, studies have shown that modifications to the N-Cyclohexylacetamide structure can lead to compounds with significant biological activity (Arpaci et al., 2002).
Scientific Research Applications
Synthetic and Analytical Characterizations
N-Cyclohexylacetamide and its derivatives have been synthesized and characterized in the context of understanding new psychoactive substances (NPS). Studies like the one conducted by Wallach et al. (2016) delve into the syntheses of fifteen N-alkyl-arylcyclohexylamines, highlighting the analytical characterizations performed via various spectroscopic and chromatographic techniques. This research aids in the identification of substances of abuse but also expands the knowledge on the structural and analytical properties of these compounds Wallach et al., 2016.
Catalysis and Chemical Reactions
Another significant application of N-cyclohexylacetamide derivatives can be observed in the field of catalysis. Bachiller-Baeza et al. (2005) investigated the selective hydrogenation of paracetamol over supported ruthenium catalysts, where derivatives like N-cyclohexylacetamide were produced. This study not only explores the effects of support, metal precursor, and solvent on the reaction's selectivity and stereoselectivity but also contributes to the understanding of hydrogenation processes Bachiller-Baeza et al., 2005.
Pharmacokinetics and Biological Activity Prediction
The chromatographic behavior and biological activity of N-cyclohexyl-N-substituted-2-phenylacetamide derivatives have been evaluated, as seen in the research by Vaštag et al. (2011). Through reversed-phase thin-layer chromatography (RP-TLC), the study correlates the lipophilicity and pharmacokinetics parameters with the potential biological activity of these compounds, providing insights into their behavior in biological systems Vaštag et al., 2011.
Antimicrobial Properties
Research on the antimicrobial activity of synthesized compounds, including those related to N-cyclohexylacetamide, shows promising results against bacteria and fungi. For instance, Wang et al. (2019) synthesized N-alkylfurfurylacetamides, demonstrating their activity against white-rot-fungi, indicating potential applications in the protection and conservation of cultural heritage Wang et al., 2019.
Safety And Hazards
properties
IUPAC Name |
N-cyclohexylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(10)9-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAGCBBWIYQMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150030 | |
Record name | Acetamide, N-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexylacetamide | |
CAS RN |
1124-53-4 | |
Record name | N-Cyclohexylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyclohexylacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclohexylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-CYCLOHEXYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P84UA7S55E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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